molecular formula C20H22N4O7 B5087514 N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)

N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)

Cat. No.: B5087514
M. Wt: 430.4 g/mol
InChI Key: MSVMMABVJMIWKN-UHFFFAOYSA-N
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Description

N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide), commonly known as Oxydianiline, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Oxydianiline is a hydrazide derivative of 4-methoxybenzoic acid and is synthesized by a straightforward method.

Mechanism of Action

The mechanism of action of Oxydianiline is not well understood. However, it is believed that Oxydianiline acts as a redox mediator in electrochemical reactions. Oxydianiline can accept or donate electrons, making it a suitable mediator for electrochemical reactions.
Biochemical and physiological effects:
Oxydianiline has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and biocompatible. Oxydianiline has been used as a precursor for the synthesis of conducting polymers, which have been found to be biocompatible and have potential applications in tissue engineering.

Advantages and Limitations for Lab Experiments

The advantages of using Oxydianiline in lab experiments are its high purity, simplicity of synthesis, and potential applications in various fields of scientific research. However, the limitations of using Oxydianiline are its limited solubility in common solvents and its potential instability under certain conditions.

Future Directions

There are several future directions for the research and development of Oxydianiline. One of the future directions is the synthesis of Oxydianiline derivatives with improved solubility and stability. Another future direction is the exploration of the potential applications of Oxydianiline in the field of energy storage. Oxydianiline has been found to have potential applications in the synthesis of high-performance electrodes for energy storage devices. Finally, the potential use of Oxydianiline in the field of biomedicine, such as drug delivery systems and tissue engineering, is another future direction for research on Oxydianiline.
Conclusion:
In conclusion, N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide), commonly known as Oxydianiline, is a chemical compound with potential applications in various fields of scientific research. Oxydianiline is synthesized by a simple method and is non-toxic and biocompatible. Oxydianiline has potential applications in electrochemistry, electronic devices, tissue engineering, and energy storage. Further research on Oxydianiline and its derivatives will lead to the development of new materials and technologies with significant potential for various applications.

Synthesis Methods

Oxydianiline can be synthesized by the reaction of 4-methoxybenzoic acid hydrazide with oxalyl chloride in the presence of a base. The reaction yields N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide) as a white crystalline solid. The synthesis method is simple and yields a high purity product.

Scientific Research Applications

Oxydianiline has been found to have potential applications in various fields of scientific research. One of the most significant applications of Oxydianiline is in the field of electrochemistry. Oxydianiline has been used as a redox mediator in electrochemical sensors and biosensors. Oxydianiline has also been used as a precursor for the synthesis of conducting polymers, which find applications in electronic devices.

Properties

IUPAC Name

4-methoxy-N'-[2-[2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoethoxy]acetyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7/c1-29-15-7-3-13(4-8-15)19(27)23-21-17(25)11-31-12-18(26)22-24-20(28)14-5-9-16(30-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVMMABVJMIWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)COCC(=O)NNC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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